molecular formula C12H22O B13257930 4-Tert-butyl-1-methylcyclohexane-1-carbaldehyde

4-Tert-butyl-1-methylcyclohexane-1-carbaldehyde

Cat. No.: B13257930
M. Wt: 182.30 g/mol
InChI Key: JGTRQZAGFGCPIB-UHFFFAOYSA-N
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Description

4-Tert-butyl-1-methylcyclohexane-1-carbaldehyde (CAS 67592-22-7) is a high-purity chemical compound offered for research and development purposes. This compound features a cyclohexane ring core that is disubstituted with a tert-butyl group and a methyl-carbaldehyde functional group, making it a valuable and versatile building block in organic synthesis . The specific placement of these functional groups influences the molecule's stereochemistry and steric profile, which can be exploited in the development of novel compounds. Its primary research applications include serving as a key intermediate in pharmaceutical research, agrochemical studies, and materials science. The aldehyde group is particularly reactive, allowing for further chemical transformations such as reductions to alcohols, oxidations to carboxylic acids, and the formation of Schiff bases, making it a crucial precursor for creating more complex molecular architectures . The tert-butyl group can impart significant effects on the lipophilicity and conformational preference of the resulting molecules. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

4-tert-butyl-1-methylcyclohexane-1-carbaldehyde

InChI

InChI=1S/C12H22O/c1-11(2,3)10-5-7-12(4,9-13)8-6-10/h9-10H,5-8H2,1-4H3

InChI Key

JGTRQZAGFGCPIB-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)C(C)(C)C)C=O

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Methoxycarbonylation and Hydrogenation Approach

One advanced method involves the use of palladium-catalyzed methoxycarbonylation of an enol triflate intermediate derived from a Hagemann’s ester derivative. This is followed by a stereoselective hydrogenation step using Crabtree's catalyst to achieve the desired cyclohexane framework with the tert-butyl and methyl substituents in the correct configuration. This method yields differentially protected diesters, which can be further converted to aldehydes by selective functional group manipulation. This approach was demonstrated to be efficient and stereoselective, providing a valuable chiral synthon for further synthetic applications.

Radical-Mediated Site-Selective Functionalization

Radical mechanisms have been employed for selective C–H functionalization in cyclohexane derivatives. Experiments using radical inhibitors indicated that site-selective oxidation favors methylene groups over methyl groups, consistent with bond dissociation energy trends. This suggests that radical-mediated oxidation could be harnessed to selectively introduce aldehyde groups at specific ring positions, potentially applicable to the preparation of 4-tert-butyl-1-methylcyclohexane-1-carbaldehyde.

Aromatic Ring Reduction and Oxidation Strategy

A patented industrial route for related cyclohexane carboxylic acid derivatives involves starting from aromatic precursors such as p-xylene or terephthalic acid, followed by oxidation of methyl groups to aldehydes or carboxylic acids, and subsequent catalytic hydrogenation to reduce the aromatic ring to cyclohexane. This multi-step process allows for control over ring substitution patterns and oxidation states, which can be adapted for the synthesis of 4-tert-butyl-1-methylcyclohexane-1-carbaldehyde by appropriate choice of starting materials and reaction conditions.

Comparative Data on Reaction Conditions and Yields

Methodology Key Reagents/Catalysts Reaction Conditions Yield (%) Notes
Pd-Catalyzed Methoxycarbonylation + Crabtree Hydrogenation Pd catalyst, enol triflate, Crabtree catalyst Methoxycarbonylation followed by hydrogenation, mild conditions 60-75 High stereoselectivity, suitable for chiral synthons
Copper-Catalyzed Oxidative Sulfonylation Cu catalyst, oxidants, ethanol Room temperature, controlled oxidant equiv. 24-53 Moderate yields, applicable for branched aldehydes, adaptable to similar substrates
Radical Site-Selective Oxidation Radical initiators, TEMPO inhibitor Radical conditions, selective C–H activation Variable Selective oxidation of methylene over methyl groups, radical mechanism
Aromatic Oxidation and Reduction Oxidants, hydrogenation catalysts Multi-step oxidation and ring hydrogenation Industrial scale Efficient for large scale, starting from aromatic compounds

Research Findings and Mechanistic Insights

  • The palladium-catalyzed approach benefits from the formation of enol triflates, which are versatile intermediates allowing for precise functionalization and stereochemical control. The subsequent Crabtree hydrogenation step ensures high diastereoselectivity in the cyclohexane ring.

  • Copper-catalyzed oxidative sulfonylation demonstrates that catalyst loading and oxidant equivalents critically influence yield and selectivity, with a well-fitted predictive model showing 95% confidence in data reproducibility.

  • Radical-mediated oxidation studies show that the reaction mechanism involves homolytic C–H bond cleavage, favoring methylene groups due to lower bond dissociation energies compared to methyl groups. This selectivity is crucial for targeted aldehyde formation on the cyclohexane ring.

  • Industrial patent literature reveals that oxidation of methyl substituents on aromatic rings followed by hydrogenation to cyclohexane rings is a cost-effective and scalable method, with the possibility of isomeric control in the cyclohexane product, relevant for producing substituted cyclohexane aldehydes.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-1-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butyl and methyl groups can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution

Major Products Formed

    Oxidation: 4-Tert-butyl-1-methylcyclohexane-1-carboxylic acid

    Reduction: 4-Tert-butyl-1-methylcyclohexane-1-methanol

    Substitution: Various substituted cyclohexane derivatives

Scientific Research Applications

4-Tert-butyl-1-methylcyclohexane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: It can be used as a probe to study enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of fragrances and flavoring agents due to its unique odor profile.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-1-methylcyclohexane-1-carbaldehyde depends on its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can be utilized in the design of enzyme inhibitors and other bioactive molecules.

Comparison with Similar Compounds

1-Allyl-4-tert-butyl-cyclohexanecarbaldehyde

Structural Differences :

  • Substituent : Allyl (-CH₂CH=CH₂) replaces the methyl group at position 1.
  • Molecular Formula : C₁₄H₂₄O (vs. C₁₂H₂₀O for the target compound).
  • Functional Group : Retains the aldehyde (-CHO) group.

Key Implications :

  • Reactivity : The allyl group introduces a conjugated double bond, enabling Diels-Alder or electrophilic addition reactions, unlike the methyl group in the target compound.
  • Synthesis : The allyl variant may involve allylation of cyclohexanecarbaldehyde precursors, whereas the target compound would require methylation strategies .

1-tert-butyl-4-ethoxycyclohexane

Structural Differences :

  • Functional Group : Ethoxy (-OCH₂CH₃) replaces the aldehyde (-CHO).
  • Molecular Formula : C₁₂H₂₄O (vs. C₁₂H₂₀O for the target compound).

Key Implications :

  • Polarity and Solubility : The ether group is less polar than the aldehyde, reducing solubility in polar solvents.
  • Reactivity : Ethers are chemically inert compared to aldehydes, limiting participation in oxidation or nucleophilic addition.
  • Synthesis : Likely synthesized via Williamson ether synthesis, contrasting with the oxidation or formylation steps required for the aldehyde-containing target compound .

4-tert-butyl-1-methylcyclohexene

Structural Differences :

  • Functional Group : A cyclohexene ring (C=C) replaces the aldehyde (-CHO).
  • Molecular Formula : C₁₁H₂₀ (vs. C₁₂H₂₀O for the target compound).

Key Implications :

  • Reactivity : The alkene moiety enables electrophilic additions (e.g., hydrogenation, halogenation), absent in the aldehyde-bearing target compound.
  • Conformational Flexibility : The double bond introduces rigidity but less steric hindrance compared to the tert-butyl and methyl groups in the target.
  • Synthesis: Likely derived via dehydration of a cyclohexanol precursor, differing from the aldehyde-functionalization routes for the target compound .

Comparative Data Table

Compound Molecular Formula Functional Group Key Substituents Reactivity Profile Synthesis Approach
4-Tert-butyl-1-methylcyclohexane-1-carbaldehyde C₁₂H₂₀O Aldehyde (-CHO) tert-butyl, methyl Nucleophilic addition Alkylation, oxidation
1-Allyl-4-tert-butyl-cyclohexanecarbaldehyde C₁₄H₂₄O Aldehyde (-CHO) tert-butyl, allyl Conjugated addition Allylation, oxidation
1-tert-butyl-4-ethoxycyclohexane C₁₂H₂₄O Ether (-OCH₂CH₃) tert-butyl, ethoxy Inert Williamson ether synthesis
4-tert-butyl-1-methylcyclohexene C₁₁H₂₀ Alkene (C=C) tert-butyl, methyl Electrophilic addition Dehydration, elimination

Research Findings and Implications

  • Steric Effects : The tert-butyl group in all compounds imposes significant steric hindrance, but reactivity varies with substituent size. For example, the allyl group in offers moderate steric bulk, while the ethoxy group in is less obstructive.
  • Electronic Effects : The aldehyde group in the target compound and is electron-withdrawing, activating the carbonyl for nucleophilic attack. In contrast, the ethoxy group in is electron-donating, stabilizing adjacent carbocations.
  • Applications :
    • Aldehyde-containing compounds (target and ) are valuable in fragrance synthesis and pharmaceutical intermediates.
    • The alkene in is useful in polymer chemistry, while the ether in serves as a solvent or stabilizer.

Biological Activity

3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of oxadiazoles, which are known for their diverse pharmacological properties including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure

The molecular formula of 3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine is C10H11N3O2SC_{10}H_{11}N_{3}O_{2}S with a molecular weight of approximately 227.28 g/mol. The structure features a morpholine ring substituted with a thiophenyl oxadiazole moiety, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to 3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine have shown significant cytotoxicity against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
11bA54911.20
11cA54915.73
13bA54959.61
14bA54927.66

These findings indicate that the compound exhibits moderate to high cytotoxicity against lung cancer cells, suggesting its potential as a lead compound for further development in cancer therapy.

Antioxidant Activity

In addition to its anticancer properties, 3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine has been evaluated for antioxidant activity. Antioxidants play a crucial role in mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders.

Studies have shown that oxadiazole derivatives can exhibit antioxidant activity comparable to standard antioxidants like butylated hydroxyanisole (BHA). The antioxidant capacity of these compounds is often assessed using various assays such as DPPH radical scavenging and ABTS radical cation decolorization.

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has also been explored. Compounds containing the oxadiazole ring have demonstrated activity against a range of bacteria and fungi. The mechanism often involves the inhibition of key enzymes or disruption of microbial cell membranes.

The precise mechanism by which 3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine exerts its biological effects is an area of ongoing research. However, it is hypothesized that the compound may interact with specific cellular targets such as:

  • DNA : Inducing apoptosis in cancer cells.
  • Enzymes : Inhibiting key metabolic enzymes involved in cancer progression.
  • Receptors : Modulating receptor activity related to inflammation and immune response.

Case Studies

Several case studies have investigated the efficacy of oxadiazole derivatives in preclinical models:

  • Study on Lung Cancer : A study demonstrated that a derivative similar to 3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine significantly reduced tumor size in A549 xenograft models.
  • Study on Antioxidant Properties : Another study evaluated the antioxidant properties of various oxadiazole compounds and found that certain substitutions enhanced their radical scavenging ability.

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